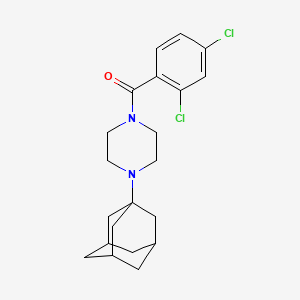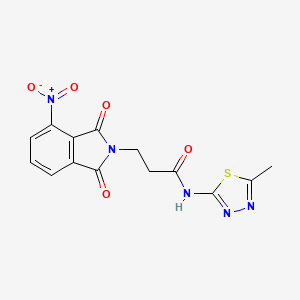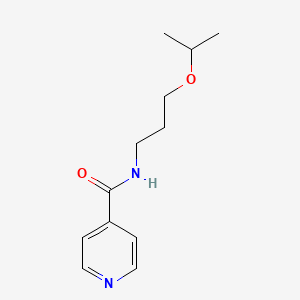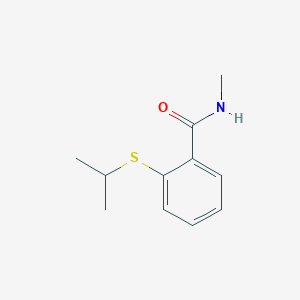![molecular formula C19H21N3O5 B4706281 5-({4-[N-(5-methyl-2-furoyl)ethanehydrazonoyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4706281.png)
5-({4-[N-(5-methyl-2-furoyl)ethanehydrazonoyl]phenyl}amino)-5-oxopentanoic acid
説明
5-({4-[N-(5-methyl-2-furoyl)ethanehydrazonoyl]phenyl}amino)-5-oxopentanoic acid, also known as MEFA, is a chemical compound that has been studied for its potential use in scientific research. MEFA is a synthetic compound that was first synthesized in the 1980s and has since been the subject of numerous studies.
科学的研究の応用
5-({4-[N-(5-methyl-2-furoyl)ethanehydrazonoyl]phenyl}amino)-5-oxopentanoic acid has been studied for its potential use in scientific research, particularly in the fields of cancer research and neuroscience. This compound has been shown to have anti-tumor properties, and has been found to inhibit the growth of various types of cancer cells. Additionally, this compound has been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
5-({4-[N-(5-methyl-2-furoyl)ethanehydrazonoyl]phenyl}amino)-5-oxopentanoic acid's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Additionally, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are proteins that regulate cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective properties, this compound has been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antioxidant properties, and has been studied for its potential use in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
5-({4-[N-(5-methyl-2-furoyl)ethanehydrazonoyl]phenyl}amino)-5-oxopentanoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and can be standardized for use in experiments. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a potentially safe compound for use in humans. However, one limitation is that this compound's mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has not yet been studied extensively in humans, which makes it difficult to draw conclusions about its safety and efficacy.
将来の方向性
There are a number of future directions for research on 5-({4-[N-(5-methyl-2-furoyl)ethanehydrazonoyl]phenyl}amino)-5-oxopentanoic acid. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, more research is needed to understand this compound's mechanism of action and to design experiments to study its effects. Overall, this compound is a promising compound that has the potential to be used in a variety of scientific research applications.
特性
IUPAC Name |
5-[4-[(E)-C-methyl-N-[(5-methylfuran-2-carbonyl)amino]carbonimidoyl]anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-12-6-11-16(27-12)19(26)22-21-13(2)14-7-9-15(10-8-14)20-17(23)4-3-5-18(24)25/h6-11H,3-5H2,1-2H3,(H,20,23)(H,22,26)(H,24,25)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTKUTIZHVVHBX-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{3-oxo-3-[4-(3-phenylpropanoyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B4706205.png)
![ethyl 2-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4706214.png)
![3-[(4-phenyl-1-piperazinyl)carbonyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4706225.png)

![3-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4706237.png)

![N'-[(4-bromophenyl)(cyclopropyl)methylene]-5-chloro-2-thiophenecarbohydrazide](/img/structure/B4706241.png)
![isopropyl 4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4706256.png)
![2-{[3-allyl-5-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-benzylacetamide](/img/structure/B4706260.png)
![N-{[(3-bromophenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4706271.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4706298.png)

